![molecular formula C15H22N6O2S B4463185 2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4463185.png)
2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrimidine derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects
2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit cancer cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its potential use in the treatment of neurodegenerative disorders. However, its limitations include its relatively complex synthesis method and its potential toxicity at high concentrations.
Future Directions
For research on 2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine include further studies on its mechanism of action, as well as its potential use in combination with other anti-cancer and anti-inflammatory agents. Additionally, further studies on its potential use in the treatment of neurodegenerative disorders and other diseases are warranted. Finally, research on the optimization of its synthesis method and the development of more efficient and cost-effective methods of synthesis are needed.
Scientific Research Applications
2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in vitro and in vivo against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory properties and has been tested for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-3-11-24(22,23)20-9-7-19(8-10-20)14-12-15(18-13(2)17-14)21-6-4-5-16-21/h4-6,12H,3,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJZIUYOOBQYQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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